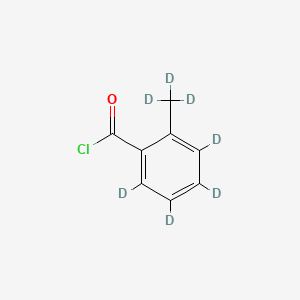

O-Toluoyl Chloride-D7

Description

Role of Deuterium (B1214612) in Elucidating Chemical and Biological Processes

Deuterium (²H), an isotope of hydrogen with a neutron in its nucleus in addition to a proton, plays a unique and crucial role in scientific investigation. researchgate.net Its increased mass compared to protium (B1232500) (the common isotope of hydrogen) leads to several effects that are highly valuable in research:

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. researchgate.net This means that breaking a C-D bond requires more energy and thus occurs at a slower rate. This phenomenon, known as the deuterium kinetic isotope effect, is a powerful tool for determining the rate-limiting steps of chemical and enzymatic reactions. symeres.comresearchgate.net

Metabolic Switching: In drug discovery, replacing hydrogen with deuterium at specific molecular positions can alter the metabolic pathways of a drug. symeres.com This can lead to improved pharmacokinetic properties, such as reduced clearance rates and extended half-lives, potentially resulting in more effective and safer medicines. symeres.commpg.de

Tracing and Quantification: Deuterated compounds are extensively used as tracers to follow the journey of molecules in biological and environmental systems. clearsynth.commpg.de They are also invaluable as internal standards for mass spectrometry, allowing for the precise quantification of target molecules in complex mixtures. researchgate.net

Structural Elucidation: The substitution of hydrogen with deuterium can provide crucial information in NMR spectroscopy, aiding in the assignment of signals and the determination of molecular structures. researchgate.net

The subtle yet significant differences between hydrogen and deuterium provide a powerful lens through which scientists can gain a deeper understanding of the intricate dance of molecules that governs the chemical and biological world. researchgate.netnih.gov

Overview of O-Toluoyl Chloride-D7 as a Key Deuterated Aromatic Acyl Chloride for Research Applications

This compound is a specialized deuterated aromatic acyl chloride. In its molecular structure, the seven hydrogen atoms on the toluene (B28343) ring and the methyl group are replaced with deuterium atoms. Acyl chlorides are reactive compounds characterized by a -COCl functional group and are widely used as intermediates in the synthesis of more complex molecules. sigmaaldrich.com

The deuteration of o-toluoyl chloride makes it a valuable tool for a variety of research applications. The presence of the deuterium atoms allows it to be used as an internal standard in quantitative analysis, particularly in mass spectrometry-based methods. Furthermore, it can be employed in mechanistic studies to probe reaction pathways involving the toluoyl group. The synthesis of other deuterated molecules can also be achieved using this compound as a starting material or building block. researchgate.netmdpi.comacs.orgresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1796602-13-5 vulcanchem.com |

| Molecular Formula | C₈D₇ClO |

| Appearance | Not Available |

| Molecular Weight | 161.66 |

| Storage | 2-8°C Refrigerator |

Interactive Data Table: Properties of O-Toluoyl Chloride (Non-Deuterated)

| Property | Value |

| CAS Number | 933-88-0 pharmaffiliates.com |

| Molecular Formula | C₈H₇ClO pharmaffiliates.com |

| Molecular Weight | 154.59 pharmaffiliates.com |

| Boiling Point | 88-90 °C/12 mmHg (lit.) chemicalbook.com |

| Density | 1.185 g/mL at 25 °C (lit.) chemicalbook.com |

| Refractive Index | n20/D 1.5549 (lit.) chemicalbook.com |

| Flash Point | 77 °C - closed cup sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7ClO |

|---|---|

Molecular Weight |

161.63 g/mol |

IUPAC Name |

2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzoyl chloride |

InChI |

InChI=1S/C8H7ClO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3/i1D3,2D,3D,4D,5D |

InChI Key |

GPZXFICWCMCQPF-AAYPNNLASA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)Cl)C([2H])([2H])[2H])[2H])[2H] |

Canonical SMILES |

CC1=CC=CC=C1C(=O)Cl |

Origin of Product |

United States |

Synthesis Methodologies for O Toluoyl Chloride D7

General Principles of Deuterium (B1214612) Incorporation into Aromatic Systems

The introduction of deuterium into aromatic compounds can be achieved through several strategic approaches, each with its own set of principles and applications.

Hydrogen-Deuterium Exchange (HDX) Strategies for Aromatic Compounds

Hydrogen-Deuterium Exchange (HDX) is a fundamental and widely used method for replacing protium (B1232500) (¹H) with deuterium (²H or D) in organic molecules. mdpi.comnih.gov This process is typically catalyzed and involves the use of a deuterium source, most commonly deuterium oxide (D₂O). mdpi.comnih.gov

Acid- or base-catalyzed HDX reactions are common, particularly for hydrogens that are rendered acidic or are in proximity to activating groups. mdpi.com For aromatic systems, transition metal catalysts are often employed to facilitate the exchange on the stable C-H bonds of the aromatic ring. researchgate.net Catalysts such as platinum, palladium, rhodium, and iridium have demonstrated efficacy in promoting H-D exchange on aromatic nuclei. researchgate.netresearchgate.netnih.gov The choice of catalyst can influence the selectivity of the deuteration, with some catalysts favoring aromatic positions and others aliphatic ones. researchgate.net For instance, platinum-on-carbon (Pt/C) is known to be effective for the deuteration of aromatic rings. researchgate.net The reaction conditions, including temperature, pressure, and the choice of solvent, are crucial parameters that are optimized to achieve the desired level of deuterium incorporation. researchgate.netrsc.org

Halogen-Deuterium Exchange (XDx) Strategies for Aromatic Systems

Halogen-Deuterium Exchange (XDx) provides a site-selective method for introducing deuterium into an aromatic ring. This strategy involves the replacement of a halogen atom (e.g., I, Br, Cl) with a deuterium atom. This method is particularly useful when specific positioning of the deuterium label is required. The exchange can be facilitated by various means, including metal-catalyzed reactions and electro-reductive processes.

Electrochemical methods, for example, can achieve dehalogenative deuteration of aryl halides. clearsynth.com These reactions can proceed under mild conditions and often use D₂O as the deuterium source, offering a practical route to selectively deuterated aromatic compounds.

Reductive Deuteration Pathways for Acyl Chlorides and Related Compounds

Reductive deuteration offers a pathway to introduce deuterium atoms during the reduction of a functional group. While this is more commonly applied to the synthesis of deuterated alcohols from carboxylic acids or their derivatives, the principles can be relevant in multi-step syntheses. For instance, the reduction of a carboxylic acid to an alcohol using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄) results in the incorporation of deuterium at the carbon that was formerly part of the carboxyl group. More recent methods have utilized samarium(II) iodide (SmI₂) in the presence of D₂O for the reductive deuteration of carboxylic acid derivatives, including acyl chlorides, to form α,α-dideuterio alcohols.

Precursor-Based Synthetic Routes to Deuterated Toluene (B28343) Derivatives

The synthesis of O-Toluoyl Chloride-D7 relies on the preparation of a fully deuterated precursor, o-Toluic acid-d7. medchemexpress.com The common industrial route to non-deuterated o-toluic acid is the liquid-phase oxidation of o-xylene (B151617). A similar principle is applied for the deuterated analogue, where a deuterated toluene derivative serves as the starting point.

The synthesis of the precursor o-Toluic acid-d7 involves the deuteration of both the aromatic ring and the methyl group. This is typically achieved through catalytic hydrogen-deuterium exchange. For example, o-xylene can be subjected to catalytic H-D exchange conditions to produce deuterated o-xylene, which is then oxidized to o-Toluic acid-d7. Alternatively, o-toluic acid itself can be directly deuterated using appropriate catalysts and a deuterium source.

Specific Synthetic Approaches for this compound

The direct synthesis of this compound involves two key stages: the synthesis of the deuterated precursor, o-Toluic acid-d7, and its subsequent conversion to the acyl chloride.

Catalytic Deuteration Methods (e.g., Transition Metal Catalysis) for Aromatic Compounds

Transition metal catalysis is a cornerstone for the synthesis of o-Toluic acid-d7. Platinum-based catalysts, such as platinum-on-carbon (Pt/C), are particularly effective for the deuteration of aromatic compounds, including toluene derivatives. researchgate.netresearchgate.net The process typically involves reacting the starting material (o-xylene or o-toluic acid) with a deuterium source like D₂O in the presence of the catalyst. researchgate.net

The reaction mechanism involves the adsorption of the aromatic compound onto the surface of the catalyst, where the C-H bonds are cleaved and then reformed with deuterium from the surrounding medium. By carefully controlling the reaction conditions, such as temperature and reaction time, a high degree of deuterium incorporation into both the aromatic ring and the methyl group can be achieved. Palladium-catalyzed reactions have also been explored for the ortho-deuteration of aromatic carboxylic acids using D₂O as the deuterium source. thieme-connect.com

Once o-Toluic acid-d7 is synthesized and purified, it is converted to this compound. This is a standard organic transformation where the carboxylic acid is treated with a chlorinating agent. chemicalbook.com Thionyl chloride (SOCl₂) is a common reagent for this purpose, often used with a catalytic amount of N,N-dimethylformamide. chemicalbook.com The reaction proceeds by converting the carboxylic acid into the more reactive acyl chloride, with the byproducts being sulfur dioxide and hydrogen chloride gases. chemguide.co.uk

Table 1: Key Reagents in the Synthesis of this compound

| Reagent/Catalyst | Role | Relevant Synthetic Step |

| o-Xylene | Starting material for precursor synthesis | Preparation of o-Toluic acid |

| o-Toluic acid | Direct precursor for deuteration and chlorination | Deuteration to o-Toluic acid-d7 and conversion to this compound |

| Deuterium Oxide (D₂O) | Deuterium source | Hydrogen-Deuterium Exchange |

| Platinum-on-carbon (Pt/C) | Catalyst | Catalytic deuteration of the aromatic ring and methyl group |

| Thionyl Chloride (SOCl₂) | Chlorinating agent | Conversion of o-Toluic acid-d7 to this compound |

| N,N-Dimethylformamide (DMF) | Catalyst | Acyl chloride formation |

Table 2: Comparison of Deuteration Methods

| Method | Principle | Selectivity | Common Reagents/Catalysts |

| Hydrogen-Deuterium Exchange (HDX) | Reversible exchange of H for D | Can be non-selective or directed by functional groups | D₂O, Pt/C, Pd/C, Rh, Ir |

| Halogen-Deuterium Exchange (XDx) | Replacement of a halogen with D | Site-selective | Aryl halides, metal catalysts, electrochemical reduction |

| Reductive Deuteration | Incorporation of D during reduction | Specific to the site of reduction | LiAlD₄, NaBD₄, SmI₂/D₂O |

Acid- or Base-Mediated Deuterium Exchange in Toluene Frameworks

The substitution of hydrogen with deuterium on a toluene molecule, a critical step in forming the precursor for this compound, can be accomplished through acid or base-mediated exchange reactions. These methods leverage the inherent reactivity of the aromatic ring, which can be influenced by the acidity or basicity of the reaction medium.

Acid-Catalyzed Exchange: Acid-catalyzed hydrogen-deuterium (H/D) exchange is a foundational technique for incorporating deuterium into aromatic systems. mdpi.com In this process, a strong deuterated acid source, such as deuterated trifluoroacetic acid (CF₃COOD) or deuterium oxide (D₂O) in the presence of a solid acid catalyst, provides the deuterium cations (D⁺). researchgate.netnih.gov The mechanism typically involves an electrophilic aromatic substitution pathway where D⁺ attacks the electron-rich aromatic ring of toluene to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton (H⁺) from the ring restores aromaticity and results in a deuterated toluene molecule.

Studies using solid-acid catalysts like tungstated-zirconia on a silica (B1680970) support have demonstrated the viability of H/D exchange between toluene and D₂O. researchgate.net The selectivity of this exchange is largely governed by the electronic properties of the substrate. scispace.com For toluene, the methyl group is an activating, ortho-, para-director, meaning the deuterium is preferentially incorporated at the positions ortho and para to the methyl group.

Base-Catalyzed Exchange: Base-mediated H/D exchange offers an alternative route for deuterating toluene frameworks. This approach is particularly effective for positions with increased acidity. While the aromatic protons of toluene are not strongly acidic, certain strong base systems can facilitate the exchange. For instance, a combination of potassium tert-butoxide (KOtBu) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) has been shown to be effective for the deuteration of various aromatic compounds, including those with benzylic positions. d-nb.info In such systems, the base is believed to generate a deuterated dimsyl anion from DMSO-d₆, which then acts as the deuterating agent. d-nb.info

The regioselectivity of base-mediated exchange can differ significantly from acid-catalyzed methods and is often influenced by the stability of the resulting carbanionic intermediate. For some substrates, this can lead to deuteration at positions that are not readily accessible through electrophilic attack. scispace.comd-nb.info

| Method | Catalyst/Reagent | Deuterium Source | Typical Selectivity on Toluene Ring |

| Acid-Catalyzed | Solid Acid (e.g., WO₃-ZrO₂/SBA-15) | D₂O | Ortho, Para |

| Base-Catalyzed | KOtBu | DMSO-d₆ | Can target specific acidic C-H bonds |

Advanced Deuteration Techniques for Aromatic Acyl Chlorides

While direct deuteration of an aromatic acyl chloride is uncommon, advanced techniques are typically applied to the precursor, such as toluene or o-toluic acid, which is subsequently converted to this compound. These modern methods often employ transition metal catalysts to achieve high efficiency and selectivity.

One prominent strategy is transition metal-catalyzed C-H activation. snnu.edu.cn This approach utilizes catalysts based on metals like iridium, rhodium, palladium, or even earth-abundant metals like iron to selectively cleave a specific C-H bond on the aromatic ring and replace it with a C-D bond. snnu.edu.cnnih.gov

A notable example involves an N-heterocyclic carbene (NHC) iron complex that efficiently catalyzes H/D exchange between a solvent like benzene-d₆ and various aromatic hydrocarbons, including toluene. nih.gov This system operates under mild conditions (50–80 °C) and can achieve high levels of deuterium incorporation. nih.gov The regioselectivity is primarily dictated by steric factors, favoring the less hindered meta and para positions of toluene. nih.gov

Palladium catalysis is another powerful tool, especially when directed by a functional group already present on the molecule. nih.govsnnu.edu.cn For the synthesis of deuterated o-toluic acid (a direct precursor to this compound), the carboxylic acid group can act as a directing group. This directs the palladium catalyst to activate the C-H bonds at the ortho position (the position adjacent to the directing group), leading to highly selective deuteration at that site when a deuterium source like D₂O is present. snnu.edu.cn

A further advancement is the reductive deuteration of carboxylic acid derivatives. For instance, methods using samarium(II) iodide (SmI₂) and D₂O have been developed for the reductive deuteration of acyl chlorides and esters to produce α,α-dideuterio alcohols. mdpi.comresearchgate.netresearchgate.net While this specific reaction yields an alcohol rather than an acyl chloride, it showcases the power of modern reagents in achieving high deuterium incorporation under mild conditions with excellent functional group tolerance. mdpi.com

Control of Regioselectivity and Isotopic Purity in this compound Synthesis

The successful synthesis of this compound with a well-defined structure and high deuterium content relies on precise control over both the position (regioselectivity) and level (isotopic purity) of deuterium incorporation in its precursor.

Control of Regioselectivity: Regioselectivity in the deuteration of the toluene framework is primarily determined by the chosen synthetic method.

Classical Acid-Catalyzed Methods: These generally follow the rules of electrophilic aromatic substitution. For a toluene precursor, this results in a mixture of ortho- and para-deuterated isomers due to the activating nature of the methyl group. Achieving a single, pure regioisomer is challenging with this method. mdpi.com

Base-Mediated Methods: The selectivity here is driven by the kinetic acidity of the C-H bonds. While less common for simple toluene, specific base/solvent systems can offer unique selectivities that complement other methods. d-nb.info

Transition Metal-Catalyzed C-H Activation: This approach offers the highest degree of control.

Steric Control: As seen with certain iron catalysts, deuteration can be directed to the most sterically accessible positions (meta and para on toluene). nih.gov

Directing Group Control: This is the most effective strategy for predictable regioselectivity. When synthesizing the o-toluic acid-d₇ precursor, the carboxylic acid group can direct a palladium or iridium catalyst to selectively deuterate the C-H bonds ortho to it. snnu.edu.cn This strategy is paramount for ensuring the deuterium is placed at the desired locations on the aromatic ring. By using a directing group, chemists can override the inherent electronic preferences of the substrate and enforce a specific substitution pattern.

Control of Isotopic Purity: Isotopic purity refers to the percentage of molecules that have been successfully deuterated at the target positions. Achieving high isotopic purity (often >95-98%) is crucial for applications of labeled compounds.

Deuterium Source: A large excess of the deuterium source (e.g., D₂O, DMSO-d₆, benzene-d₆) is used to drive the equilibrium of the H/D exchange reaction towards the deuterated product. nih.govmdpi.com

Reaction Conditions: Optimization of reaction time, temperature, and catalyst loading is critical. Catalytic systems, such as the iron-NHC complex, can achieve high deuterium incorporation in a few hours under relatively mild temperatures. nih.gov In many advanced methods, deuterium incorporation levels exceeding 95% are commonly reported. mdpi.com

Catalyst Choice: The efficiency of the catalyst is paramount. Highly active catalysts, often based on transition metals, can facilitate complete or near-complete exchange at the targeted positions, ensuring high isotopic purity in the final product. snnu.edu.cnnih.gov

Ultimately, the synthesis of this compound with high regiochemical and isotopic integrity is best achieved by employing advanced, transition-metal-catalyzed C-H activation techniques on a suitable precursor like o-toluic acid, followed by conversion to the acyl chloride.

Spectroscopic Characterization and Analytical Applications of O Toluoyl Chloride D7 in Research

Deuterium (B1214612) Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Deuterium (²H or D) NMR spectroscopy is a powerful technique for the analysis of deuterium-enriched compounds. sigmaaldrich.com For molecules like O-Toluoyl Chloride-D7, where the deuterium enrichment is high (typically >98 atom%), conventional proton (¹H) NMR becomes less effective due to the low intensity of residual proton signals. sigmaaldrich.com In contrast, ²H NMR provides a clean spectrum, free from proton signals, allowing for direct observation and structural verification. sigmaaldrich.com The chemical shifts in ²H NMR are very similar to those in ¹H NMR for the same chemical species, which simplifies spectral interpretation. sigmaaldrich.com

A critical parameter for any deuterated standard is its isotopic abundance, and quantitative nuclear magnetic resonance (qNMR) is a highly accurate method for its determination. wiley.comnih.gov For this compound, quantitative ²H NMR can be used to precisely measure the deuterium enrichment level. sigmaaldrich.com Under appropriate experimental conditions, the integral of the deuterium peak is directly proportional to the number of deuterium atoms, allowing for a reliable calculation of the deuterium atom percentage. sigmaaldrich.com This method can be more accurate than traditional mass spectrometry or ¹H NMR for determining isotopic abundance in deuterated reagents. wiley.comnih.gov

The determination involves acquiring a ²H NMR spectrum of the this compound sample and comparing the integrated signal intensity to that of a certified reference material. This provides a quantitative measure of the isotopic purity.

Table 1: Illustrative Quantitative ²H NMR Data for Isotopic Enrichment of this compound Batches

| Batch ID | Integrated Signal Intensity (Arbitrary Units) | Calculated Deuterium Enrichment (Atom % D) |

| A-001 | 99.2 | 99.2% |

| A-002 | 98.7 | 98.7% |

| B-001 | 99.5 | 99.5% |

| B-002 | 99.1 | 99.1% |

This table presents hypothetical data to illustrate how quantitative ²H NMR is used to assess the isotopic enrichment of different production batches of this compound.

Deuterium labeling is a fundamental technique for tracing reaction pathways and elucidating their underlying mechanisms. magritek.com The presence of deuterium atoms in a molecule like this compound does not significantly alter its chemical reactivity but allows its journey through a chemical reaction to be monitored using spectroscopy.

By using this compound as a starting material, chemists can track the fate of the toluoyl group in a reaction. Time-resolved ²H NMR spectroscopy can monitor the disappearance of the reactant's deuterium signal and the appearance of the product's deuterium signal, providing kinetic information about the reaction. rsc.org This allows researchers to confirm reaction mechanisms, identify intermediates, and study isotopic scrambling or exchange processes.

While standard ¹H and ¹³C NMR provide foundational structural information, advanced NMR techniques can offer deeper insights into the specific distribution of isotopes within the this compound molecule. Techniques such as 2D NMR (e.g., HSQC, HMBC) can be adapted to correlate deuterium nuclei with other atoms, confirming the precise locations of deuteration on both the aromatic ring and the methyl group.

Furthermore, specialized pulse sequences and high-field NMR can resolve the distinct signals from deuterium atoms at different positions (ortho, meta, para on the aromatic ring, and the methyl group), which may have slightly different chemical shifts due to subtle electronic effects. aps.org This level of detail is crucial for confirming the regioselectivity of the deuteration synthesis process and for studies where the specific position of the label is important.

Table 2: Hypothetical ²H NMR Chemical Shift Assignments for Positional Isotopomers in this compound

| Deuterium Position | Chemical Shift (ppm) | Signal Multiplicity |

| Aromatic C3-D | 7.95 | Doublet |

| Aromatic C4-D | 7.55 | Triplet |

| Aromatic C5-D | 7.40 | Triplet |

| Aromatic C6-D | 7.30 | Doublet |

| Methyl (-CD₃) | 2.60 | Singlet |

This table provides a hypothetical representation of how advanced NMR could distinguish between the deuterium atoms at various positions on the this compound molecule based on their distinct chemical environments.

Mass Spectrometry (MS) in Isotopic Analysis and Quantification

Mass spectrometry is a primary analytical technique where deuterated compounds like this compound are of significant value. clearsynth.com The key advantage is the mass difference between the deuterated standard and its non-deuterated counterpart, which allows the two to be easily distinguished by a mass spectrometer.

In quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is essential to correct for variability during sample preparation and analysis, thereby improving the precision and accuracy of the results. nih.govnih.gov Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for use as internal standards. clearsynth.comscispace.com

Because this compound is chemically almost identical to the non-labeled O-Toluoyl Chloride, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source. clearsynth.comlcms.cz By adding a known amount of this compound to each sample, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This ratio remains stable even if sample loss occurs during preparation or if ion suppression affects the signal intensity, leading to highly robust and reliable measurements. nih.govlcms.cz

Table 3: Example Calibration Curve Data for Quantifying O-Toluoyl Chloride using this compound as an Internal Standard

| O-Toluoyl Chloride Concentration (ng/mL) | Analyte Peak Area | IS Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |

| 1 | 2,550 | 251,000 | 0.010 |

| 5 | 12,600 | 249,500 | 0.051 |

| 10 | 25,100 | 250,500 | 0.100 |

| 50 | 125,800 | 251,200 | 0.501 |

| 100 | 252,000 | 250,800 | 1.005 |

| 500 | 1,265,000 | 252,100 | 5.018 |

This table illustrates the construction of a calibration curve where the consistent signal of the internal standard (IS) allows for accurate quantification of the analyte across a range of concentrations by normalizing the response.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for achieving the highest level of accuracy and precision in quantitative measurements. researchgate.netosti.gov The technique involves adding a known amount of an isotopically enriched standard, or "spike," to a sample containing the analyte of interest. osti.gov In this case, a precisely weighed amount of this compound would be added to a sample containing an unknown quantity of O-Toluoyl Chloride.

After the spike is added and thoroughly mixed with the sample to ensure isotopic homogenization, the sample is analyzed by mass spectrometry. osti.govcore.ac.uk The instrument measures the new isotopic ratio of the analyte (the ratio of the deuterated to non-deuterated form). core.ac.uk Since the amount of added spike, its isotopic enrichment, and the natural isotopic abundances are all known, the initial amount of the analyte in the sample can be calculated with very high accuracy using the isotope dilution equation. researchgate.netcore.ac.uk A key advantage of IDMS is that complete recovery of the analyte from the sample matrix is not necessary for accurate quantification, as the result is based on the measured isotope ratio. osti.gov

High-Resolution Mass Spectrometry for Verification of Deuteration Patterns

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of isotopically labeled compounds like this compound. googleapis.com It provides highly accurate mass measurements, which are crucial for verifying the successful incorporation of deuterium atoms and determining the precise isotopic composition of the synthesized molecule. The primary principle lies in the mass difference between hydrogen (¹H) and its heavier isotope, deuterium (²H or D). The replacement of seven hydrogen atoms with seven deuterium atoms in the o-toluoyl chloride structure results in a predictable and significant increase in the molecular weight of the compound.

Furthermore, the fragmentation pattern observed in the mass spectrum provides deeper insight into the specific location of the deuterium labels. By analyzing the masses of the fragment ions, researchers can confirm that the deuterium atoms are distributed as intended across both the methyl group (-CD₃) and the aromatic ring (-C₆D₄-). This is a critical verification step, as synthetic procedures can sometimes lead to incomplete deuteration or isotopic scrambling. The analysis helps distinguish true deuteration from artifacts and ensures the isotopic purity of the material. uni-regensburg.de

Table 1: Illustrative HRMS Data for O-Toluoyl Chloride and this compound This table presents hypothetical but scientifically plausible data for comparative purposes.

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed m/z (M+H)⁺ |

|---|---|---|---|

| o-Toluoyl Chloride | C₈H₇ClO | 154.0185 | 155.0258 |

| This compound | C₈D₇ClO | 161.0623 | 162.0696 |

Vibrational Spectroscopy (e.g., Infrared and Raman) for Isotopic Effects Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for studying the isotopic effects in molecules like this compound. researchgate.netwikipedia.org The substitution of hydrogen with deuterium, a heavier isotope, significantly alters the vibrational frequencies of the chemical bonds, a phenomenon known as the kinetic isotope effect. princeton.edu This effect is particularly pronounced for bonds directly involving the hydrogen/deuterium atom. libretexts.org

According to the principles of vibrational spectroscopy, the frequency of a bond's vibration is inversely proportional to the square root of the reduced mass of the atoms involved. libretexts.orglibretexts.org Since deuterium has approximately twice the mass of hydrogen, the reduced mass of a C-D bond is greater than that of a C-H bond. Consequently, the stretching and bending vibrations associated with C-D bonds occur at lower frequencies (wavenumbers) compared to their C-H counterparts. libretexts.orgaps.org This downshift in the spectrum is a clear and predictable indicator of successful deuteration.

For this compound, this isotopic shift would be observable for both the aromatic C-D bonds and the methyl C-D bonds.

Aromatic C-H/C-D Stretches: The aromatic C-H stretching vibrations in the parent compound typically appear in the 3000-3100 cm⁻¹ region of the IR spectrum. In this compound, these would be replaced by C-D stretching bands at a significantly lower frequency, approximately in the 2200-2300 cm⁻¹ range.

Methyl C-H/C-D Stretches: Similarly, the aliphatic C-H stretching vibrations of the methyl group, usually found around 2850-2960 cm⁻¹, would shift to a lower wavenumber region for the -CD₃ group.

Bending Modes: Bending vibrations (scissoring, wagging, twisting) also experience a frequency shift upon deuteration, providing further confirmation of isotopic substitution. libretexts.org

These spectral changes can be analyzed to confirm the presence and location of deuterium atoms within the molecule. ethz.ch Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to predict and assign the vibrational modes of both the deuterated and non-deuterated species, allowing for a detailed comparative analysis. iosrjournals.orgnih.gov

Table 2: Comparison of Typical Vibrational Frequencies for H/D Isotopologues This table presents expected frequency ranges and is for illustrative purposes.

| Vibrational Mode | Typical Frequency (C-H) (cm⁻¹) | Expected Frequency (C-D) (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H/D Stretch | 3100 - 3000 | ~2300 - 2200 | libretexts.org |

| Methyl C-H/D Stretch | 2960 - 2850 | ~2200 - 2100 | libretexts.org |

| Carbonyl (C=O) Stretch | ~1775 | ~1775 |

Note: The C=O stretch is largely unaffected by deuteration of the methyl and phenyl groups, making it a useful reference peak.

Chromatographic Techniques Coupled with Isotopic Detection for Purity Assessment

The assessment of both chemical and isotopic purity is critical for any analytical standard, and this compound is no exception. Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), when coupled with mass spectrometry (MS), provide a robust platform for this evaluation. selcia.comscispace.com

Gas chromatography-mass spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like o-toluoyl chloride. spectrabase.com In a typical GC-MS analysis of this compound, the process involves two key stages:

Chromatographic Separation (GC): The sample is injected into the GC system, where it is vaporized and travels through a long capillary column. The column separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. This effectively isolates the this compound from any non-deuterated starting material, byproducts, or other impurities. sigmaaldrich.cn In some cases, a slight difference in retention time between the deuterated compound and its non-deuterated analog can be observed due to the isotopic effect on volatility and intermolecular interactions. scispace.comd-nb.info

Isotopic Detection (MS): As each separated component elutes from the GC column, it enters the mass spectrometer. The MS detector ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z). This allows for the unequivocal identification of this compound (m/z ≈ 161 for the molecular ion) and can quantify the presence of any residual, non-deuterated o-toluoyl chloride (m/z ≈ 154). dss.go.th This dual detection method ensures that the purity assessment is comprehensive, confirming that the main chromatographic peak is not only chemically pure but also has the correct isotopic enrichment.

For less volatile derivatives or in situations requiring different selectivity, HPLC coupled with MS (LC-MS) can be employed. nih.govanchem.pl This combination is highly effective for the analysis of isotopically labeled compounds in various matrices. uni-regensburg.de The purity is typically reported as a percentage based on the area of the primary peak in the chromatogram relative to the total area of all peaks.

Table 3: Illustrative GC-MS Data for Purity Analysis of this compound This table presents hypothetical data from a GC-MS analysis.

| Peak No. | Retention Time (min) | Major Ion (m/z) | Compound Identity | Area % |

|---|---|---|---|---|

| 1 | 8.15 | 154 | o-Toluoyl Chloride (impurity) | 0.4 |

| 2 | 8.12 | 161 | This compound | 99.5 |

| 3 | 9.54 | 138 | Synthetic Byproduct | 0.1 |

Mechanistic Studies Utilizing O Toluoyl Chloride D7

Kinetic Isotope Effect (KIE) Studies on Reactions Involving O-Toluoyl Chloride-D7

The kinetic isotope effect (KIE) is defined as the ratio of the rate constant of a reaction involving a lighter isotope (kL) to that of the same reaction with a heavier isotope (kH). wikipedia.org By measuring how the rate of a reaction changes when O-toluoyl chloride is replaced with this compound, chemists can gain profound insights into the bonding changes occurring in the rate-determining step of the reaction. princeton.edupkusz.edu.cn

A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. wikipedia.orgpkusz.edu.cn In reactions involving this compound, a primary KIE is not typically measured using the deuterium (B1214612) labels for direct C-Cl bond activation, as the deuterium atoms are not directly attached to the chlorine.

However, primary KIEs related to the C-Cl bond are studied using chlorine isotopes (³⁵Cl and ³⁷Cl). A measurable chlorine KIE (k₃₅/k₃₇ > 1) provides direct evidence for the cleavage of the C-Cl bond in the rate-limiting step. nih.govresearchgate.net A large chlorine KIE suggests significant C-Cl bond rupture in the transition state, which is characteristic of reactions with SN1 character or E1cB mechanisms where the leaving group departure is rate-limiting. nih.govmdpi.com Conversely, a small chlorine KIE, close to unity, would imply that C-Cl bond breaking occurs in a fast step after the rate-determining step or that the bond is only minimally weakened in the transition state, as might be seen in some nucleophilic acyl substitutions. researchgate.netmdpi.com

Table 1: Illustrative Primary Chlorine KIEs for C-Cl Bond Activation in Acyl Chlorides

| Proposed Mechanism | Rate-Determining Step | Expected Chlorine KIE (k₃₅/k₃₇) | Interpretation |

|---|---|---|---|

| SN1-like (Dissociative) | C-Cl Bond Cleavage | ~1.007 - 1.010 | Significant C-Cl bond rupture in the transition state. nih.gov |

| Nucleophilic Acyl Substitution (Stepwise, rate-limiting addition) | Nucleophilic attack | ~1.000 - 1.002 | C-Cl bond is not broken in the slow step. |

| Nucleophilic Acyl Substitution (Stepwise, rate-limiting elimination) | Collapse of tetrahedral intermediate | ~1.005 - 1.008 | C-Cl bond breaking is part of the slow step. |

Secondary kinetic isotope effects (SKIEs) arise when the isotopically labeled bond is not directly formed or broken in the rate-determining step, but its chemical environment changes. princeton.eduwikipedia.org this compound is perfectly suited for studying SKIEs in acylation reactions. The deuterium atoms are positioned on the methyl group and aromatic ring, adjacent to the reactive acyl chloride center.

In nucleophilic acyl substitution, the carbonyl carbon undergoes a change in hybridization from sp² in the starting material to sp³ in the tetrahedral intermediate. nih.gov This geometric and vibrational change at the reaction center influences the vibrational frequencies of the adjacent C-D bonds. This typically results in an inverse secondary kinetic isotope effect (kH/kD < 1), where the deuterated compound reacts slightly faster than its hydrogen-containing counterpart. The observation of an inverse SKIE is strong evidence for the formation of a tetrahedral intermediate during the reaction. nih.gov The magnitude of the SKIE can provide further details about the structure of the transition state.

Table 2: Expected Secondary KIEs for Nucleophilic Acylation using this compound

| Reaction Type | Hybridization Change at Carbonyl Carbon | Expected Deuterium SKIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| Nucleophilic Acyl Substitution (via Tetrahedral Intermediate) | sp² → sp³ | < 1 (Inverse) | Formation of a crowded tetrahedral intermediate is involved in the rate-determining step. nih.gov |

| Hypothetical Concerted Displacement (SN2-like) | sp² → [sp²-like TS] | ~1 (Normal or negligible) | No significant formation of a stable intermediate; transition state resembles starting material. |

The true power of KIE studies comes from combining different isotopic labeling experiments to build a cohesive picture of the reaction mechanism. By using this compound in conjunction with chlorine KIE studies, researchers can precisely determine the rate-determining step and characterize the transition state.

For example, in a nucleophilic acyl substitution reaction:

Scenario 1: Observing a significant primary chlorine KIE but a negligible secondary deuterium KIE would suggest a dissociative mechanism where C-Cl bond cleavage to form an acylium ion is the slow step, and this ion is subsequently trapped by the nucleophile.

Scenario 2: Observing a significant inverse secondary deuterium KIE (kH/kD < 1) and a chlorine KIE near unity would strongly support a stepwise mechanism where the rate-determining step is the nucleophilic attack to form the tetrahedral intermediate. nih.gov

Scenario 3: Observing both a significant inverse secondary deuterium KIE and a primary chlorine KIE would point to a mechanism where the breakdown of the tetrahedral intermediate to products is the rate-determining step, as this involves both a crowded sp³-like center and C-Cl bond cleavage.

These KIE data allow for the mapping of the potential energy surface of the reaction and provide a detailed snapshot of the transition state's geometry and bonding. princeton.edu

Tracing Reaction Pathways and Intermediates with Deuterium Labeling

Beyond KIEs, the deuterium atoms in this compound serve as inert tracers, allowing chemists to follow the "fate" of the acyl group in a reaction. Since the C-D bond is generally stable under many reaction conditions, its presence in products can be unambiguously detected by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.org

The fundamental mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group, resulting in the transfer of the acyl group to the nucleophile. wpmucdn.commasterorganicchemistry.com While this pathway is well-established, complications such as rearrangements or competing side reactions can arise.

Using this compound provides a straightforward method to verify the reaction pathway. For instance, in the synthesis of an amide by reacting this compound with an amine, the presence of the deuterated toluoyl group in the final amide product, confirmed by MS (showing an increased molecular weight) and ¹H NMR (showing the absence of specific proton signals), confirms that a direct acyl transfer has occurred. If the deuterium label were to appear in an unexpected position or be lost entirely, it would indicate a more complex mechanism involving intermediates or pathways beyond simple substitution.

Acyl chlorides can serve as precursors to highly reactive acyl radicals under specific conditions, such as visible-light photoredox catalysis. nih.gov These radicals can participate in a variety of transformations, including additions to alkenes and alkynes. The mechanisms of these radical reactions can be complex and involve multiple steps.

Deuterium labeling is invaluable for untangling these pathways. researchgate.net For example, an acyl radical can be generated from this compound. If this radical is used in a hydroacylation reaction with an alkene, the deuterium-labeled toluoyl group will be incorporated into the final ketone product. This unequivocally proves that the acyl chloride was the source of the acyl group in the radical process. mdpi.com Furthermore, in reactions where intramolecular hydrogen atom transfer (HAT) is possible, the position of the deuterium in the final product can reveal the specific atoms involved in the HAT step, providing crucial evidence for the proposed radical mechanism. researchgate.netacs.org

Computational Chemistry Approaches for Understanding Reaction Mechanisms of Deuterated Compounds

Computational chemistry has emerged as a powerful adjunct to experimental studies for elucidating complex reaction mechanisms. For isotopically labeled compounds such as this compound, computational approaches offer profound insights into the subtle energetic and vibrational changes that dictate chemical reactivity. By modeling reactions at a molecular level, these methods can map out entire reaction pathways, characterize transient species like transition states, and quantify the kinetic and thermodynamic parameters that are often difficult to measure empirically. The use of deuterium labeling is a critical tool for investigating reaction mechanisms, and computational models provide a framework for interpreting the resulting isotope effects. pearson.comacs.orgcopernicus.org These theoretical investigations can help to confirm or refute proposed mechanisms derived from experimental observation and guide future research by predicting the outcomes of new chemical transformations. up.ac.za

Density Functional Theory (DFT) Calculations for Reaction Energy Profiles

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.org It is widely employed to calculate the thermodynamics and kinetics of chemical reactions, providing a detailed map of the energy landscape. researchgate.net For a reaction involving a deuterated compound like this compound, DFT calculations can be used to construct a complete reaction energy profile. This process involves optimizing the three-dimensional geometries of the reactants, any intermediates, the transition states, and the final products. rsc.org

For deuterated compounds, DFT can elucidate how isotopic substitution affects the stability of transition states and intermediates, thereby influencing the reaction pathway. up.ac.zarsc.org For example, calculations can reveal whether a C-D bond is broken in the rate-determining step by analyzing the geometry and vibrational modes of the transition state. The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), allows for a more realistic simulation of reaction conditions. rsc.org

Illustrative DFT-Calculated Parameters for a Hypothetical Reaction Step

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants (R) | The starting materials of the reaction (e.g., this compound + Nucleophile). | 0.0 |

| Transition State (TS) | The highest energy point on the reaction pathway between reactants and products. Its structure defines the energy barrier. | +20.5 |

| Products (P) | The final molecules formed after the reaction is complete. | -15.2 |

| Activation Energy (Ea) | The energy difference between the Transition State and the Reactants (TS - R). Determines the reaction rate. | +20.5 |

| Enthalpy of Reaction (ΔH) | The net energy change of the reaction (P - R). Determines if the reaction is exothermic or endothermic. | -15.2 |

Modeling of Isotope Effects and Vibrational Frequencies

One of the most significant applications of computational chemistry in studying deuterated compounds is the modeling of kinetic isotope effects (KIEs). libretexts.org The KIE is the change in the rate of a reaction upon isotopic substitution and serves as a powerful probe for mechanism elucidation. arxiv.org Computationally, the KIE originates from the differences in vibrational frequencies between isotopologues. mdpi.comcdnsciencepub.com

Due to its greater mass, a deuterium atom has a lower vibrational frequency when bonded to carbon compared to a hydrogen atom in the same position. ajchem-a.commsu.edu This can be understood through the simple harmonic oscillator model, where the frequency is inversely proportional to the square root of the reduced mass of the vibrating system. acs.org DFT and other quantum chemical methods can accurately calculate the vibrational frequencies of a molecule in its ground state and at the transition state. ajchem-a.com

These calculated frequencies are crucial for determining the Zero-Point Energy (ZPE) of the molecule, which is the minimum possible energy a molecule can possess (hν/2). The C-D bond has a lower ZPE than a C-H bond. In a reaction where this bond is broken in the rate-determining step, the bond is weaker in the transition state, and the difference in ZPE between the C-H and C-D bonds is smaller. This results in a higher activation energy for the deuterated compound, leading to a slower reaction rate and a "normal" KIE (kH/kD > 1). mdpi.comcdnsciencepub.com By calculating the vibrational frequencies for both O-Toluoyl Chloride and this compound and their respective transition states in a given reaction, the magnitude of the KIE can be predicted and compared with experimental values to validate a proposed mechanism. libretexts.org

Comparison of Typical C-H and C-D Bond Vibrational Properties

| Parameter | C-H Bond | C-D Bond | Significance |

|---|---|---|---|

| Stretching Frequency | ~2900-3100 cm-1 | ~2100-2300 cm-1 | Lower frequency due to higher mass of Deuterium. msu.eduacs.org |

| Zero-Point Energy (ZPE) | Higher | Lower | The C-D bond sits (B43327) in a lower vibrational energy well, making it stronger and requiring more energy to break. mdpi.com |

| Kinetic Isotope Effect (kH/kD) | Typically > 1 for bond-breaking steps | The difference in ZPE leads to a higher activation energy for C-D bond cleavage, resulting in a slower reaction rate. libretexts.org |

Advanced Research Applications of O Toluoyl Chloride D7 in Organic and Materials Science

Application in the Synthesis of Other Deuterated Organic Molecules

The primary utility of O-Toluoyl Chloride-D7 in organic synthesis is as a building block for introducing a stable, non-radioactive isotopic label into a target molecule. The acyl chloride functional group is highly reactive and participates in a wide array of chemical transformations, allowing the deuterated toluoyl moiety to be incorporated into diverse molecular scaffolds.

This compound is an excellent precursor for the synthesis of a variety of deuterated compounds. As an acyl chloride, it readily reacts with nucleophiles such as alcohols, amines, and organometallic reagents to form deuterated esters, amides, and ketones, respectively. chemicalbook.comrsc.org These reactions are typically high-yielding and chemoselective. escholarship.org

For example, its reaction with an amine (R-NH₂) produces a deuterated N-substituted o-toluamide-d7. Similarly, reaction with an alcohol (R-OH) yields a deuterated o-toluate-d7 ester. These straightforward acylation reactions are fundamental in creating labeled standards for mass spectrometry or for use in metabolic studies.

Furthermore, the resulting deuterated toluoyl derivatives can be subjected to subsequent chemical modifications. A key transformation is the reduction of the carbonyl group. This reduction converts the deuterated toluoyl group into a deuterated o-tolyl- or benzyl-d7 group, significantly expanding the range of accessible labeled molecules. This strategy is crucial for synthesizing chirally deuterated benzyl (B1604629) compounds, which are important in mechanistic studies and the synthesis of labeled pharmaceuticals like protected amino acids. nih.gov

Table 1: Examples of Deuterated Derivatives from this compound

| Reactant | Product Type | Deuterated Derivative Example |

| Amine (R-NH₂) | Amide | N-alkyl-o-toluamide-d7 |

| Alcohol (R-OH) | Ester | Alkyl o-toluate-d7 |

| Organocuprate | Ketone | Aryl o-tolyl-d7 ketone |

| Reducing Agent | Alcohol | o-tolyl-d7-methanol |

The replacement of hydrogen with deuterium (B1214612) can subtly alter the electronic and steric properties of a molecule, which can, in turn, influence the selectivity of a chemical reaction. This is known as the isotope effect. While often discussed in the context of reaction rates (kinetic isotope effect), it can also manifest in product distribution (selectivity).

In complex syntheses with multiple potential reaction sites, the use of a deuterated reagent like this compound can favor one reaction pathway over another. For instance, in palladium-catalyzed cross-coupling reactions, the choice of aroyl chloride can influence whether the reaction proceeds via acylation or a decarbonylated arylation pathway. acs.org The electronic differences between a C-H and a C-D bond, although small, can be sufficient to tip the balance in the transition state of a catalytic cycle, leading to higher selectivity for a desired product. acs.org This allows chemists to guide a reaction towards a specific isomer or product that might be difficult to obtain using the non-deuterated analogue, providing a unique tool for fine-tuning synthetic outcomes.

Investigations in Polymer Chemistry and Advanced Materials Research

The unique nuclear properties of deuterium make this compound a valuable component in the design and analysis of advanced materials, particularly polymers and organic electronics.

Small-Angle Neutron Scattering (SANS) is a powerful technique for probing the structure of polymers and other macromolecules in solution or in the solid state. nih.gov The technique relies on the different ways neutrons scatter from different atomic nuclei. Hydrogen (¹H) and deuterium (²H or D) have vastly different neutron scattering lengths, creating a strong contrast between them. nih.gov

Researchers can exploit this contrast by selectively deuterating parts of a polymer system. By incorporating this compound into a polymer chain (e.g., as part of a monomer unit), that specific segment becomes "labeled." In a SANS experiment, by adjusting the isotopic composition (H₂O/D₂O ratio) of the solvent, one can make the hydrogenated components "invisible" (match-out), allowing for the exclusive observation of the deuterated segments' structure and organization. nih.govresearchgate.net This "contrast variation" method is indispensable for studying the conformation of polymer chains, the morphology of block copolymers, and the distribution of specific components within a polymer blend. researchgate.net

In the field of organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), the long-term stability of the materials is a critical challenge. One common degradation pathway involves the breaking of carbon-hydrogen (C-H) bonds. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the C-H bond. Replacing C-H bonds with C-D bonds at strategic positions can suppress these degradation pathways, leading to significantly enhanced device lifetime and thermal stability. researchgate.net

This compound can serve as a key synthetic building block for creating these robust, deuterated organic semiconductors. researchgate.net By using it in the synthesis of the constituent molecules of an organic electronic device, the resulting material benefits from the "isotope stabilization effect." This has been shown to improve key performance metrics, such as the power conversion efficiency and operational lifetime of organic solar cells, by reducing non-radiative energy loss pathways. researchgate.net

Table 2: Impact of Deuteration on Organic Electronic Material Properties

| Property | Effect of Deuteration (C-H → C-D) | Rationale |

| Thermal Stability | Increased | Higher bond dissociation energy of C-D vs. C-H. |

| Photochemical Stability | Increased | Suppression of vibrational modes involved in degradation. |

| Device Lifetime | Extended | Reduced rate of material degradation during operation. |

| Energy Loss | Reduced | Favorable changes in excited-state dynamics. researchgate.net |

Fundamental Research in Isotope Effects Beyond Kinetics

The study of isotope effects is a cornerstone of physical organic chemistry, providing deep insights into reaction mechanisms. While the kinetic isotope effect (KIE), which concerns changes in reaction rates, is well-known, deuterium substitution also gives rise to equilibrium and steric isotope effects that are not directly tied to kinetics.

Using this compound and its reaction products allows researchers to probe these more subtle, non-kinetic isotope effects. The replacement of seven hydrogen atoms with deuterium results in a noticeable increase in molecular weight (approx. 5.2% for the related o-toluic acid) and slight changes in molecular volume and polarizability. These changes can affect intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern crystal packing, solubility, and the stability of molecular complexes. d-nb.info Studying how the deuterated toluoyl group influences these physical properties provides fundamental data on the nature of weak molecular interactions, which are critical in fields ranging from supramolecular chemistry to drug design.

Spectroscopic Isotope Effects

Isotope effects are the differences in physical or chemical properties that arise from differences in the isotopic composition of a substance. tandfonline.com In spectroscopy, the substitution of protium (B1232500) (¹H) with deuterium (²H or D) in this compound leads to distinct and informative changes in its various spectra, primarily due to the mass difference between the two isotopes.

The greater mass of deuterium compared to protium results in a lower vibrational frequency for C-D bonds compared to C-H bonds. This phenomenon is a cornerstone of vibrational spectroscopy (Infrared and Raman). wikipedia.orgaps.org The energy of a vibrational mode is related to the masses of the atoms involved; heavier atoms vibrate more slowly. Consequently, the absorption bands corresponding to C-D stretching and bending vibrations in the infrared spectrum of this compound appear at significantly lower wavenumbers than the C-H bands of its non-deuterated counterpart. This clear spectral shift allows for the precise tracking of the deuterated parts of the molecule in complex chemical environments and aids in the unambiguous assignment of spectral peaks.

Table 1: Typical Vibrational Frequency Shifts due to Deuterium Substitution

| Vibrational Mode | Typical Frequency Range (C-H) | Approximate Frequency Range (C-D) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 cm⁻¹ | ~2250 cm⁻¹ |

| Methyl (CH₃) Stretch | 2960-2870 cm⁻¹ | ~2200-2100 cm⁻¹ |

| Aromatic C-H Bend | 900-675 cm⁻¹ | ~700-500 cm⁻¹ |

Note: These are approximate ranges. Actual values for this compound would require experimental measurement.

In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium substitution also induces subtle but measurable changes known as Deuterium Isotope Effects (DIEs). srce.hr While deuterium itself is NMR-active, its resonance frequency is very different from that of protons. More importantly, its presence affects the chemical shifts of nearby ¹³C and even distant ¹H nuclei. oup.comresearchgate.net These shifts, though small (typically measured in parts per billion, ppb), can be detected with modern high-field spectrometers. srce.hr The effects can be transmitted through several bonds, providing valuable information about molecular conformation and electronic structure. researchgate.netrsc.org For example, studies on deuterated aromatic systems have shown that DIEs can be used to probe intramolecular interactions and torsional angles. srce.hr

Table 2: Illustrative Long-Range Deuterium Isotope Effects (DIEs) on ¹³C NMR in Aromatic Systems

| Position of ¹³C | Number of Bonds to Deuterium | Typical Isotope Shift (ppb) |

|---|---|---|

| C-ortho | 2 | -70 to -120 |

| C-meta | 3 | -5 to -15 |

Note: Data is illustrative, based on general findings in deuterated phenyl systems. Negative values indicate an upfield shift.

Studies on Isotope Effects on Chemical Equilibria

Isotope substitution can perturb the position of a chemical equilibrium. This Equilibrium Isotope Effect (EIE) arises from the differences in zero-point vibrational energies (ZPEs) between the reactants and products. nih.govcolumbia.edu The ZPE is the lowest possible energy that a molecule can possess and is dependent on its vibrational frequencies. Since C-D bonds have lower vibrational frequencies than C-H bonds, they also have a lower ZPE.

K_H / K_D ≠ 1

An EIE can be either "normal" (K_H/K_D > 1) or "inverse" (K_H/K_D < 1). columbia.edu This provides a sensitive probe for changes in bonding and structure between the two sides of an equilibrium.

For this compound, EIEs are particularly relevant in studying reactions such as hydrolysis. annualreviews.orgcdnsciencepub.com The hydrolysis of acyl chlorides can proceed through different mechanisms, and isotope effects can help elucidate the pathway. researchgate.net By comparing the equilibrium constant for the hydrolysis of this compound with that of the non-deuterated compound, researchers can gain insight into the structure of the transition state and any intermediates involved. For instance, a significant solvent isotope effect, observed when comparing reaction rates and equilibria in H₂O versus D₂O, is often indicative of the role of water as a nucleophile in the rate-determining step. annualreviews.orgresearchgate.net

Table 3: Examples of Equilibrium Isotope Effects (EIE) in Chemical Reactions

| Reaction Type | System | Typical K_H / K_D | Interpretation |

|---|---|---|---|

| Acid Dissociation | R-COOH vs R-COOD in water/D₂O | ~3 | C-H bond is weaker in the acid than the O-H bond in water. |

| Hydration of Aldehyde | R-CHO + H₂O ⇌ R-CH(OH)₂ | ~0.8 (inverse) | C-H bending vibrations are stiffer in the sp³-hybridized hydrate. |

Note: These values are illustrative and demonstrate the principles of EIEs.

The study of these effects using this compound can help quantify subtle energetic differences in chemical states, leading to a more refined understanding of reaction mechanisms and the nature of chemical bonding in organic systems.

Future Directions and Emerging Research Avenues for Deuterated Aromatic Acyl Chlorides

Development of Novel and Sustainable Deuteration Methodologies

The increasing demand for deuterated compounds across various scientific disciplines has spurred research into more efficient, cost-effective, and environmentally friendly deuteration methods. researchgate.netresearchgate.net Traditional techniques often rely on harsh reaction conditions, expensive catalysts, or multi-step syntheses starting from already deuterated precursors. scielo.org.mxresearchgate.net The focus of future research is shifting towards greener and more sustainable alternatives.

Key areas of development include:

Heterogeneous Catalysis : The use of recyclable, solid-supported catalysts, such as platinum on alumina or palladium on carbon, is a promising avenue. semanticscholar.orgmdpi.com These catalysts facilitate hydrogen-deuterium exchange reactions with D₂O as the deuterium (B1214612) source, offering simpler product purification and catalyst recycling. researchgate.net

Photocatalysis : Visible-light-induced deuteration is emerging as a powerful and sustainable strategy. researchgate.netrsc.org These methods can operate under mild conditions, often without the need for expensive precious-metal catalysts, thereby reducing costs and environmental impact. researchgate.net This approach has shown success in the late-stage deuteration of complex molecules. rsc.org

Flow Chemistry : Continuous flow synthesis methods are being developed to address the scalability and efficiency issues of traditional batch processes. tn-sanso.co.jp Using technologies like microwave irradiation in a flow system can significantly enhance reaction efficiency and throughput for H-D exchange reactions, making the production of deuterated aromatic compounds more scalable and cost-effective. tn-sanso.co.jp

Biocatalysis : The use of enzymes for selective deuterium incorporation represents a highly specific and environmentally benign approach. researchgate.net Enzymes can catalyze deuteration at specific molecular sites with high precision, a significant advantage for creating complex labeled molecules.

These advancements aim to make deuterated building blocks like O-Toluoyl Chloride-D7 more accessible and affordable, broadening their applicability in both academic research and industrial development. researchgate.net

Table 1: Comparison of Modern Deuteration Methodologies

| Methodology | Advantages | Challenges | Deuterium Source |

|---|---|---|---|

| Heterogeneous Catalysis | Recyclable catalyst, simpler purification, scalable. | Can require high temperatures/pressures. | D₂O, D₂ gas |

| Photocatalysis | Mild reaction conditions, high selectivity, sustainable (uses light). | Catalyst stability, scalability can be an issue. | D₂O |

| Flow Chemistry | High throughput, improved safety and control, efficient heating (e.g., microwave). | Initial setup cost, potential for clogging. | D₂O |

| Biocatalysis | High chemo-, regio-, and stereoselectivity; environmentally friendly. | Limited substrate scope, enzyme stability. | D₂O |

Integration of this compound in Advanced Analytical Platforms

This compound and similar deuterated compounds are invaluable tools in analytical chemistry, particularly in mass spectrometry-based techniques. clearsynth.com Their primary role is as internal standards for quantitative analysis, where they significantly improve the accuracy and precision of measurements. texilajournal.com

Future applications in this area are focused on:

Metabolomics and Fluxomics : Stable isotope labeling is a cornerstone of metabolic flux analysis, which investigates the flow of atoms through metabolic pathways. nih.gov Deuterated tracers help elucidate complex biochemical networks and discover novel pathways and metabolites. nih.gov

Quantitative Bioanalysis : In pharmaceutical research, deuterated internal standards are essential for therapeutic drug monitoring and pharmacokinetic studies. texilajournal.com They co-elute with the non-labeled analyte, effectively compensating for variations in sample preparation, injection volume, and matrix effects, such as ion suppression or enhancement in the mass spectrometer. clearsynth.comtexilajournal.comscispace.com

Environmental Monitoring : The precision afforded by deuterated standards is crucial for detecting and quantifying trace levels of pollutants, such as pesticides in water samples, ensuring regulatory compliance and public safety. nih.gov

While stable isotopically labeled (SIL) internal standards are considered the gold standard, research continues to explore their optimal use and potential limitations. scispace.com For instance, studies have shown that in some cases, the normalization effect can be complex and dependent on the concentration of the analyte and the sample matrix. nih.gov Despite these complexities, the use of deuterated standards like this compound is set to expand as analytical instrumentation becomes more sensitive and the demand for highly accurate quantitative data grows across all scientific fields. clearsynth.comtexilajournal.com

Table 2: Role of Deuterated Standards in Analytical Techniques

| Application Area | Function of Deuterated Standard | Key Benefit |

|---|---|---|

| Pharmacokinetics | Mimics the analyte's behavior during extraction and analysis. | Accurate quantification of drug and metabolite levels in biological matrices (blood, plasma). texilajournal.com |

| Metabolomics | Acts as a tracer to follow metabolic pathways. | Elucidation of cellular metabolism and system-wide metabolic regulation. nih.gov |

| Environmental Science | Corrects for analyte loss and analytical variability. | Precise measurement of low-concentration pollutants. nih.gov |

| Method Validation | Ensures the robustness and reliability of an analytical procedure. | Increased confidence in analytical results. clearsynth.com |

Expansion of Mechanistic Understanding through Multi-Isotopic Labeling

Isotopic labeling is a powerful technique for unraveling complex chemical reaction mechanisms. nih.govwikipedia.org By replacing an atom with its heavier isotope, researchers can track its movement through a reaction sequence and probe the nature of transition states by measuring the kinetic isotope effect (KIE). scielo.org.mxprinceton.edu

Future research will increasingly employ multi-isotopic labeling, where several different atoms in a reactant are isotopically substituted (e.g., with ²H, ¹³C, ¹⁵N, or ¹⁸O). uea.ac.uk This approach provides a more detailed picture of bond-making and bond-breaking events in the rate-determining step of a reaction. princeton.edu

For a reaction involving an aromatic acyl chloride like this compound, one could envision a study combining:

Deuterium Labeling (²H) : To investigate the involvement of C-H bonds adjacent to the reaction center.

Carbon-13 Labeling (¹³C) : At the carbonyl carbon to probe nucleophilic attack at this position.

Oxygen-18 Labeling (¹⁸O) : In the carbonyl group to study mechanisms of nucleophilic acyl substitution, such as the formation of tetrahedral intermediates. masterorganicchemistry.com

Chlorine Isotope Effects (³⁷Cl/³⁵Cl) : To gain insight into the timing and nature of the carbon-chlorine bond cleavage. researchgate.net

By measuring the KIE for each isotopic substitution, a highly detailed map of the transition state structure can be constructed. princeton.edu This multi-faceted approach is critical for designing more efficient catalysts, controlling reaction selectivity, and understanding fundamental chemical processes in both synthetic and biological systems. nih.govuea.ac.uk

Potential for this compound in Novel Materials Design and Research

The incorporation of deuterium into organic molecules can significantly alter their physicochemical properties, a phenomenon known as the isotope effect. This provides a unique opportunity for the rational design of advanced materials with enhanced performance characteristics. researchgate.netdataintelo.com Deuterated aromatic compounds are finding applications in materials science, particularly in polymers and organic electronics. dataintelo.comresolvemass.ca

Emerging research avenues include:

Enhanced Polymer Stability : Replacing hydrogen with deuterium strengthens C-H bonds, which can lead to materials with greater thermal stability and resistance to degradation. dataintelo.comresolvemass.ca Deuterated polymers are being explored for high-performance applications where durability is critical. dataintelo.com

Organic Electronics (OLEDs) : In Organic Light Emitting Diode (OLED) technology, deuteration of the organic materials has been shown to improve device efficiency and durability. tn-sanso.co.jp The heavier C-D bonds can suppress non-radiative vibrational decay pathways, leading to longer device lifetimes.

Neutron Scattering : Deuterated polymers are essential materials for neutron scattering experiments. resolvemass.ca The significant difference in the neutron scattering cross-sections of hydrogen and deuterium allows researchers to use "contrast matching" to highlight specific parts of a complex macromolecular assembly.

By using deuterated building blocks like this compound in polymerization or synthesis of functional materials, scientists can create a new generation of materials with precisely tailored properties for advanced technological applications. dataintelo.comresolvemass.ca

Table 3: Impact of Deuteration on Material Properties

| Property | Effect of Deuteration | Application Area | Rationale |

|---|---|---|---|

| Thermal Stability | Increased | High-performance polymers | Stronger C-D bonds require more energy to break. dataintelo.com |

| Photochemical Stability | Increased | Organic electronics (OLEDs), pharmaceuticals | Reduced rate of degradation from light exposure. mdpi.com |

| Metabolic Stability | Increased | Pharmaceuticals | Slower enzymatic cleavage of C-D bonds. dataintelo.com |

| Neutron Scattering Contrast | Significantly altered | Polymer science, structural biology | Allows for selective visualization of components in complex mixtures. resolvemass.ca |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing O-Toluoyl Chloride-D7 with high isotopic purity?

- Methodology : Synthesis typically involves deuterated precursors (e.g., toluene-D8) subjected to Friedel-Crafts acylation using deuterium-enriched reagents. Purification via fractional distillation under inert conditions minimizes hydrolysis. Isotopic purity is confirmed by mass spectrometry (deuterium incorporation >98%) and NMR (absence of protiated peaks) .

- Key Considerations : Moisture-sensitive reactions require anhydrous solvents (e.g., deuterated dichloromethane) and Schlenk-line techniques to prevent decomposition .

Q. How can researchers characterize the structural integrity and deuteration level of this compound?

- Analytical Workflow :

- NMR Spectroscopy : -NMR confirms deuteration at aromatic positions (suppressed proton signals at δ 7.2–7.5 ppm). -NMR identifies carbonyl (C=O) at ~168 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) detects molecular ion clusters (M at m/z 159.1 for CHDClO) to verify isotopic labeling .

- IR Spectroscopy : Stretching frequencies for C=O (~1760 cm) and C-Cl (~800 cm) confirm functional group retention .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Safety Measures :

- PPE : Acid-resistant gloves, goggles, and fume hoods mandatory due to corrosive properties .

- Storage : In airtight containers under argon, away from moisture. UN transport classification: Corrosive Liquid, Class 8 (UN 3265) .

- Spill Management : Neutralize with sodium bicarbonate; avoid aqueous rinses to prevent exothermic hydrolysis .

Advanced Research Questions

Q. How does deuteration influence the reaction kinetics of this compound compared to its non-deuterated counterpart?

- Kinetic Isotope Effects (KIE) :

- Primary KIE : Deuterium substitution at the methyl group reduces hyperconjugative stabilization, slowing acyl transfer reactions (e.g., esterifications). Observed rate constants () range from 1.5–2.0 in nucleophilic substitutions .

- Secondary KIE : Deuteration at aromatic positions minimally affects electronic properties but alters steric interactions in transition states .

Q. How can this compound be utilized as an internal standard in analytical methodologies?

- Application Example :

- LC-MS Quantitation : As a deuterated internal standard for detecting o-toluoyl metabolites (e.g., methyl hippuric acids) in biological matrices. Calibration curves using D7-labeled compound improve accuracy by correcting matrix effects .

- Data Table :

| Analyte | Retention Time (min) | Quantitation Ion (m/z) |

|---|---|---|

| 2-Methyl Hippuric Acid | 8.2 | 194.1 → 152.1 |

| This compound | 8.1 | 159.1 → 121.1 |

Q. What crystallographic techniques are suitable for studying molecular interactions in this compound derivatives?

- Crystallography Workflow :

- Single-Crystal X-ray Diffraction : Use programs like ORTEP-3 for structure refinement. The deuterated o-toluoyl group in complexes (e.g., palladium ligands) shows bond length variations (Pd–N: 2.05–2.12 Å) due to electron-withdrawing effects .

- Hydrogen Bonding : Centrosymmetric dimer formation via N–H⋯Cl interactions in crystal lattices (distance: 3.15 Å) .

Q. How do electronic effects of the deuterated o-toluoyl group influence coordination chemistry in metal complexes?

- Case Study : In Pd(II) complexes, the electron-withdrawing nature of the D7-labeled toluoyl group increases Pd–N bond polarization, enhancing catalytic activity in cross-coupling reactions (TOF up to 1,200 h) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reaction yields when using this compound versus protiated analogs?

- Troubleshooting Framework :

- Isotopic Purity Check : Confirm via HRMS to rule out protiated impurities.

- Solvent Deuteration : Trace HO in solvents can hydrolyze the chloride; use molecular sieves for dehydration .

- Kinetic Modeling : Compare Arrhenius plots to differentiate isotope effects from side reactions (e.g., hydrolysis vs. nucleophilic attack) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.